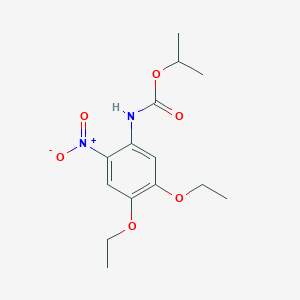![molecular formula C10H14O B12551545 (1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one CAS No. 179605-68-6](/img/structure/B12551545.png)
(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one is a bicyclic ketone compound known for its unique structure and reactivity. This compound is characterized by a bicyclo[4.1.0]heptane ring system with a ketone functional group at the second position and a methylidene group at the third position. The presence of two methyl groups at the seventh position adds to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a diene or an enone, under acidic or basic conditions to form the bicyclic ring system.
Functional Group Introduction: The introduction of the ketone and methylidene groups is achieved through selective oxidation and alkylation reactions. Common reagents used include oxidizing agents like potassium permanganate or chromium trioxide and alkylating agents like methyl iodide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or esters using strong oxidizing agents.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylidene group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or alkylating agents in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active site residues, while the methylidene group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,4R,7R,11R)-1,3,4,7-tetramethyltricyclo[5.3.1.0^{4,11}]undec-2-en-8-ol: A tricyclic compound with similar structural features but different functional groups.
Cyclohexane: A simpler cyclic hydrocarbon with a single ring structure.
Uniqueness
(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one is unique due to its bicyclic ring system and the presence of both a ketone and a methylidene group. This combination of features imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
179605-68-6 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(1S,6R)-7,7-dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C10H14O/c1-6-4-5-7-8(9(6)11)10(7,2)3/h7-8H,1,4-5H2,2-3H3/t7-,8-/m1/s1 |
Clé InChI |
RPCFFYOXVFIOPI-HTQZYQBOSA-N |
SMILES isomérique |
CC1([C@H]2[C@@H]1C(=O)C(=C)CC2)C |
SMILES canonique |
CC1(C2C1C(=O)C(=C)CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl-](/img/structure/B12551465.png)
![N-[3-(Triethoxysilyl)propyl]ethanethioamide](/img/structure/B12551472.png)
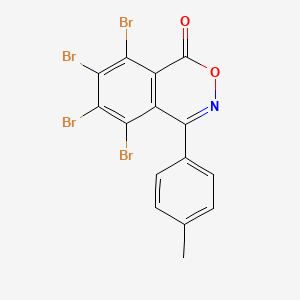
![4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B12551501.png)
![2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine](/img/structure/B12551511.png)

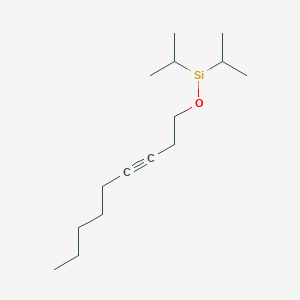

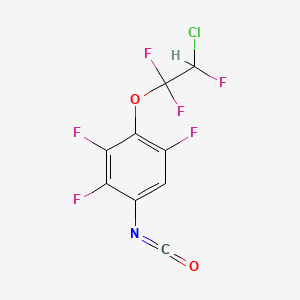
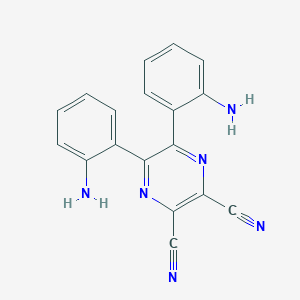
![Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-](/img/structure/B12551535.png)
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
